![molecular formula C19H19NO2 B8465112 methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate](/img/structure/B8465112.png)
methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate
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Overview
Description
Methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 2-methyl group and the 5-yl group. This can be achieved using reagents like methyl iodide and appropriate catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other biologically active indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl ester group also differentiates it from other indole derivatives, influencing its reactivity and solubility.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
methyl 2-[4-(2-methyl-1H-indol-5-yl)phenyl]propanoate |
InChI |
InChI=1S/C19H19NO2/c1-12-10-17-11-16(8-9-18(17)20-12)15-6-4-14(5-7-15)13(2)19(21)22-3/h4-11,13,20H,1-3H3 |
InChI Key |
OQXQGCAYEOSEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(C)C(=O)OC |
Origin of Product |
United States |
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